tert-butyl N-{2-amino-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate
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Overview
Description
tert-Butyl N-{2-amino-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate: is a synthetic organic compound that features a tert-butyl carbamate group and a trifluoromethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-amino-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine and a trifluoromethyl-substituted benzyl halide. The reaction is usually carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced forms of the trifluoromethyl group.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways involving carbamate derivatives.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-amino-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its target, potentially leading to more potent biological effects .
Comparison with Similar Compounds
tert-Butyl N-{2-amino-1-phenylethyl}carbamate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
tert-Butyl N-{2-amino-1-[4-(trifluoromethyl)phenyl]ethyl}carbamate: Similar structure but with the trifluoromethyl group in a different position, which can affect its reactivity and interactions.
tert-Butyl N-{2-amino-1-[3-(methyl)phenyl]ethyl}carbamate: Contains a methyl group instead of a trifluoromethyl group, leading to different electronic and steric effects.
Uniqueness: The presence of the trifluoromethyl group in tert-butyl N-{2-amino-1-[3-(trifluoromethyl)phenyl]ethyl}carbamate imparts unique electronic properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds .
Properties
CAS No. |
1036474-23-3 |
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Molecular Formula |
C14H19F3N2O2 |
Molecular Weight |
304.3 |
Purity |
95 |
Origin of Product |
United States |
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